molecular formula C13H18N2O2 B5193229 2-Methyl-1-[(2-nitrophenyl)methyl]piperidine

2-Methyl-1-[(2-nitrophenyl)methyl]piperidine

Cat. No.: B5193229
M. Wt: 234.29 g/mol
InChI Key: MNUHWTZVEWRRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[(2-nitrophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a methyl group at the second position and a nitrophenylmethyl group at the first position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2-nitrophenyl)methyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrobenzyl chloride and 2-methylpiperidine.

    Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where 2-nitrobenzyl chloride reacts with 2-methylpiperidine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a controlled temperature (e.g., room temperature to reflux) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the nitrophenylmethyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Reduction: 2-Methyl-1-[(2-aminophenyl)methyl]piperidine.

    Oxidation: 2-Carboxy-1-[(2-nitrophenyl)methyl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[(2-nitrophenyl)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-[(2-aminophenyl)methyl]piperidine: Similar structure but with an amino group instead of a nitro group.

    2-Carboxy-1-[(2-nitrophenyl)methyl]piperidine: Similar structure but with a carboxylic acid group instead of a methyl group.

    4-Methyl-1-[(2-nitrophenyl)methyl]piperidine: Similar structure but with a methyl group at the fourth position instead of the second position.

Uniqueness

2-Methyl-1-[(2-nitrophenyl)methyl]piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a nitrophenylmethyl group and a methyl group on the piperidine ring provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

2-methyl-1-[(2-nitrophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-6-4-5-9-14(11)10-12-7-2-3-8-13(12)15(16)17/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHWTZVEWRRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.